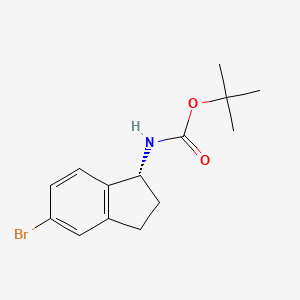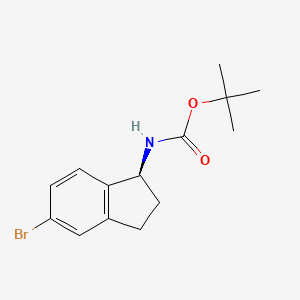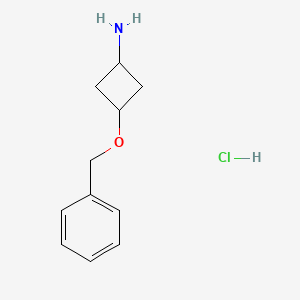
Streptomycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptomycin B is an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus. It is closely related to streptomycin, which was the first antibiotic discovered to be effective against tuberculosis. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria and certain Gram-positive bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Streptomycin B is typically produced through fermentation processes involving Streptomyces griseus. The production involves the cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The fermentation medium often contains sources of carbon (such as glucose) and nitrogen (such as soybean meal), along with various salts to support bacterial growth .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation in bioreactors. The process begins with the preparation of a seed culture, which is then transferred to larger fermentation tanks. The fermentation conditions, including temperature, pH, and aeration, are carefully controlled to optimize the yield of this compound. After fermentation, the antibiotic is extracted from the culture broth, purified through various chromatographic techniques, and crystallized for use .
Analyse Des Réactions Chimiques
Types of Reactions
Streptomycin B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert this compound into less toxic forms, such as dihydrostreptomycin.
Substitution: Substitution reactions can modify the functional groups on the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound include dihydrostreptomycin (a reduced form with lower toxicity) and various oxidized derivatives that may have different antibacterial properties .
Applications De Recherche Scientifique
Streptomycin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and ribosomal function.
Medicine: Investigated for its potential to treat various bacterial infections, including those caused by multi-drug resistant strains.
Industry: Utilized in the production of other antibiotics and as a tool for genetic engineering in microbial research
Mécanisme D'action
Streptomycin B exerts its antibacterial effects by binding to the 30S subunit of bacterial ribosomes. This binding interferes with the initiation of protein synthesis, leading to the production of faulty proteins and ultimately causing bacterial cell death. The molecular targets of this compound include the ribosomal RNA and specific ribosomal proteins involved in the translation process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Streptomycin B is similar to other aminoglycoside antibiotics, such as:
- Gentamicin
- Neomycin
- Kanamycin
- Tobramycin
Uniqueness
What sets this compound apart from these similar compounds is its specific spectrum of activity and its historical significance as one of the first antibiotics discovered to be effective against tuberculosis. Additionally, this compound has unique chemical properties that make it a valuable tool in both research and clinical settings .
Propriétés
Numéro CAS |
128-45-0 |
|---|---|
Formule moléculaire |
C27H49N7O17 |
Poids moléculaire |
743.7 g/mol |
Nom IUPAC |
2-[3-(diaminomethylideneamino)-4-[(4R)-4-formyl-4-hydroxy-3-[4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C27H49N7O17/c1-6-27(45,5-37)21(24(46-6)50-20-10(34-26(30)31)13(39)9(33-25(28)29)14(40)17(20)43)51-22-11(32-2)15(41)19(8(4-36)48-22)49-23-18(44)16(42)12(38)7(3-35)47-23/h5-24,32,35-36,38-45H,3-4H2,1-2H3,(H4,28,29,33)(H4,30,31,34)/t6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,27-/m1/s1 |
Clé InChI |
HQXKELRFXWJXNP-OTLZKPQASA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC)(C=O)O |
SMILES isomérique |
CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC)(C=O)O |
SMILES canonique |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)NC)(C=O)O |
Origine du produit |
United States |
Q1: What is Streptomycin B and how does it differ from Streptomycin A?
A1: this compound, also known as Mannosidostreptomycin, is a lesser-known antibiotic closely related to Streptomycin A. Both are aminoglycoside antibiotics produced by the bacterium Streptomyces griseus. The key structural difference lies in the presence of an additional mannose sugar molecule attached to the streptose moiety of this compound [, , ].
Q2: What is the mechanism of action of this compound?
A3: Like Streptomycin A, this compound acts by binding to the bacterial ribosome, specifically the 30S subunit, interfering with protein synthesis and ultimately inhibiting bacterial growth [, ].
Q3: Can bacteria develop resistance to this compound?
A4: Yes, bacteria can develop resistance to this compound. Research suggests that resistance emerges through a selective process, where pre-existing resistant bacteria within a population proliferate after the elimination of susceptible bacteria by the antibiotic []. This resistance can be inherited and potentially poses a public health concern [].
Q4: Are there specific genes associated with this compound resistance?
A5: Yes, the strB gene is known to confer resistance to this compound [, ]. This gene is often found within mobile genetic elements like the SXT element, which can facilitate its transfer between different bacterial strains [, , ].
Q5: Can this compound be chemically converted to Streptomycin A?
A6: Yes, this compound can be converted into Streptomycin A using an enzyme called mannosidostreptomycinase (B'ase) []. This enzyme specifically cleaves the mannose sugar from this compound, resulting in the formation of Streptomycin A [].
Q6: How is this compound typically quantified?
A7: A common method for quantifying this compound is through High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) []. This technique allows for the separation and quantification of Streptomycin A and its impurities, including this compound, in a mixture [, ].
Q7: What are the implications of this compound presence in environmental samples?
A8: The presence of this compound, along with other antibiotic resistance genes, in environmental samples such as seawater and soil raises concerns about the spread of antibiotic resistance []. Fish farms, in particular, have been found to harbor a higher abundance of these genes compared to natural sea areas, highlighting the potential role of aquaculture in ARG dissemination [].
Q8: Are there any ongoing research efforts focused on this compound?
A9: While research on this compound itself might be limited compared to Streptomycin A, there is ongoing interest in understanding its role in the broader context of antibiotic resistance. This includes investigating the prevalence and dissemination of the strB resistance gene, exploring the enzymatic conversion of this compound to Streptomycin A, and assessing the overall impact of this compound on the environment [, , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-](/img/structure/B3060845.png)
![[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid](/img/structure/B3060848.png)
![3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione](/img/structure/B3060849.png)

![{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid](/img/structure/B3060852.png)
![5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid](/img/structure/B3060853.png)
![(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060854.png)
![L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B3060857.png)
![Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate](/img/structure/B3060858.png)
